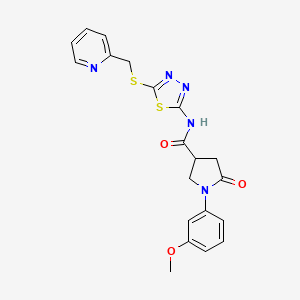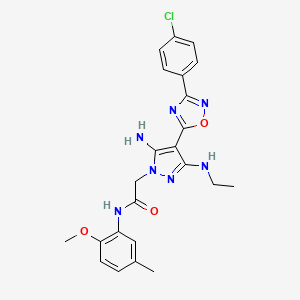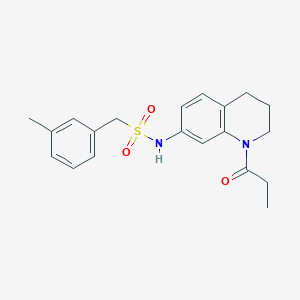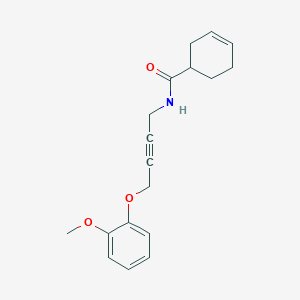![molecular formula C20H22N4O2 B2370480 1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899985-28-5](/img/structure/B2370480.png)
1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, also known as PNU-95700, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of substances known as phthalazinone ureas, which have been shown to exhibit a range of biological activities.
科学的研究の応用
Chemical Reactions and Synthesis
- Base-catalyzed and Acid-catalyzed Reactions : N-(Arylsulfonyloxy)phthalimides, similar in structure to 1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, undergo base-catalyzed Lossen rearrangement with amines and amino acids to give N,N′-diaryl ureas. They also undergo acid-catalyzed Beckmann rearrangement, resulting in a mixture of 4-aryl-1H-2,3-benzoxazin-1-ones and diarylsulfones (Fahmy et al., 1977).
- Urea as a Leaving Group : In synthetic chemistry, urea can act as a leaving group in the synthesis of various compounds, as shown in the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine from 5-(tert-butyl)perhydro-1,3,5-triazin-2-one (Wellmar, 1998).
Crystallography and Structural Studies
- Host for Distinction of Acids : 1-Phenyl-3-(quinolin-5-yl)urea, a compound structurally related to the one , has been used to distinguish between phthalic acid and terephthalic acid through co-crystal formation and structural characterization (Kalita & Baruah, 2013).
Environmental Applications
- Determination of Antifouling Biocides : Urea derivatives have been utilized in the analytical methods for the determination of antifouling biocides in environmental samples. Techniques like high-performance liquid chromatography have been used for this purpose (Gatidou et al., 2005).
Miscellaneous Applications
- Synthesis of Novel Compounds : Urea derivatives are instrumental in synthesizing various novel compounds with potential applications in different fields, such as pharmaceuticals and materials science. For instance, the synthesis of 1-((2-Oxonaphthalen-1(2H)-ylidene)methyl)urea represents an unexpected product of a condensation reaction, showcasing the versatility of urea derivatives in chemical synthesis (Xu, Chen, & Liu, 2009).
Rheology and Gelation
- Influence on Rheology and Morphology of Gels : Certain urea derivatives can influence the rheology and morphology of gels, making them useful in material sciences for creating substances with specific physical properties (Lloyd & Steed, 2011).
特性
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-20(2,3)13-8-10-14(11-9-13)22-19(26)21-12-17-15-6-4-5-7-16(15)18(25)24-23-17/h4-11H,12H2,1-3H3,(H,24,25)(H2,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVKZKFVEHWIPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2370397.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide](/img/structure/B2370400.png)





![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2370412.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370413.png)

![1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2370417.png)

